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Compound of Interest

Compound Name: Ethoxyparoxetine

CAS No.: 1395408-54-4

Cat. No.: B3415314

Get Quote
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Executive Summary
Desfluoro-Ethoxy Paroxetine (systematically known as 4-ethoxy paroxetine) is a critical non-

pharmacopeial impurity often encountered during the synthesis of Paroxetine API. Chemically,

it is the 4-ethoxy isostere of Paroxetine, where the fluorine atom on the phenyl ring is

substituted by an ethoxy group (

).

While some commercial vendors colloquially catalog this compound as "Paroxetine EP Impurity

C," researchers must exercise caution: the official European Pharmacopoeia (EP) typically

defines Impurity C as the N-benzyl intermediate (N-benzylparoxetine). This guide focuses

exclusively on the 4-ethoxy analog, distinguishing it from other related substances through

rigorous structural elucidation and origin mapping.
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Precise identification is paramount for regulatory compliance (ICH Q3A/B).

Property Specification

Common Name Desfluoro-Ethoxy Paroxetine

Systematic Name -3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-

ethoxyphenyl)piperidine

CAS Number (HCl Salt) 1346597-97-4 (racemic/generic link)

CAS Number (Free Base) 606968-04-1

Molecular Formula

Molecular Weight
355.43 g/mol (Free Base) / 391.89 g/mol (HCl

Salt)

Chirality (3S, 4R) – Matches Paroxetine stereochemistry

Appearance Off-white to pale beige solid

Origin & Synthesis Pathways
Understanding the genesis of this impurity is the only way to control it. It is rarely a degradation

product; rather, it is a Process-Related Impurity arising from contaminated starting materials.

The "Carry-Over" Mechanism
The synthesis of Paroxetine typically begins with 4-fluorobenzaldehyde or 4-fluorostyrene

derivatives. The presence of 4-ethoxybenzaldehyde (a common byproduct in the manufacturing

of fluorinated aromatics via nucleophilic substitution) in the starting material will carry through

the entire synthesis unchanged, resulting in the 4-ethoxy analog.

Synthesis Workflow Visualization
The following diagram illustrates the parallel synthesis pathway where the impurity mimics the

API formation.
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Caption: Parallel synthesis tracking the carry-over of the ethoxy-substituted starting material

into the final API.

Physicochemical Properties
The substitution of the small, electronegative Fluorine atom with a bulkier, lipophilic Ethoxy

group significantly alters the physicochemical profile.

Property
Paroxetine
(Reference)

Desfluoro-Ethoxy
Paroxetine

Impact on Analysis

LogP (Lipophilicity) ~3.15 ~3.60 (Predicted)

Later Retention Time

(RT) in Reverse-

Phase HPLC.

pKa (Piperidine N) 9.90 9.95

Minimal shift; similar

pH-dependent

solubility.

H-Bond Acceptors 4
5 (Ethoxy oxygen

adds 1)

Slight change in polar

surface area.

Solubility Methanol, DMSO

Methanol, DMSO,

slightly less soluble in

water.

Extraction protocols

remain similar.

Analytical Characterization Protocols
To validate the identity of Desfluoro-Ethoxy Paroxetine, a multi-modal approach combining

NMR, MS, and HPLC is required.[1]
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High-Performance Liquid Chromatography (HPLC)
Due to the increased lipophilicity of the ethoxy group compared to fluorine, this impurity

typically elutes after the main Paroxetine peak in C18 reverse-phase systems.

Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

Mobile Phase: Buffer (Ammonium Acetate pH 4.5) : Acetonitrile (60:40).

Detection: UV @ 295 nm.

Relative Retention Time (RRT): ~1.15 – 1.25 (vs Paroxetine).

Mass Spectrometry (LC-MS/MS)
Ionization: ESI Positive Mode (

).

Parent Ion:

Paroxetine:

Desfluoro-Ethoxy Paroxetine:

(+26 Da shift).

Calculation:

.

Fragmentation: Look for loss of the ethoxy-benzyl fragment.

Nuclear Magnetic Resonance ( -NMR)
This is the definitive confirmation method. The spectrum will lack the

coupling seen in Paroxetine and display characteristic ethoxy signals.

Diagnostic Signals (DMSO-
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):

ppm (Triplet, 3H,

Hz): Methyl group of ethoxy (

).

ppm (Quartet, 2H,

Hz): Methylene group of ethoxy (

).

Aromatic Region: The para-substitution pattern remains, but the splitting simplifies due to

the absence of H-F coupling.

Toxicology & Regulatory Significance
While specific toxicological data for this impurity is limited in public domains, its structural

similarity to Paroxetine suggests it may possess SSRI activity. However, the bulkier ethoxy

group may alter receptor binding affinity (SAR).

Classification: Organic Impurity (ICH Q3A).

Control Limit: Must be controlled below 0.15% (or qualified) if it exceeds the identification

threshold in commercial batches.

Genotoxicity: Unlikely to be mutagenic (no structural alerts like nitro/nitroso groups), but

standard in silico assessment (e.g., DEREK, CASE Ultra) is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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